[(1,3-Thiazol-2-yl)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,3-Thiazol-2-yl)amino]thiourea is a compound that combines the structural features of thiazole and thiosemicarbazide. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while thiosemicarbazide is a derivative of thiosemicarbazone, known for its broad spectrum of biological activities. The combination of these two moieties results in a compound with significant potential in various scientific fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazolyl-thiosemicarbazide and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The primary targets of these compounds are cancer cell lines such as U87 and HeLa . Additionally, they have been shown to inhibit human carbonic anhydrase IX , an enzyme that plays a crucial role in maintaining pH homeostasis in cancer cells .
Mode of Action
Thiazolyl-thiosemicarbazide interacts with its targets primarily through inhibition. For instance, it inhibits the activity of carbonic anhydrase IX, thereby disrupting the pH regulation in cancer cells . This disruption can lead to a hostile environment for the cancer cells, inhibiting their growth and proliferation .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by Thiazolyl-thiosemicarbazide affects the reversible hydration of carbon dioxide to bicarbonate ions . This process is crucial for pH regulation within cells. Disruption of this pathway can lead to an imbalance in the intracellular pH, which can induce cell death, particularly in cancer cells that are highly dependent on pH homeostasis .
Pharmacokinetics
The effectiveness of the compound against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The primary result of Thiazolyl-thiosemicarbazide’s action is the inhibition of cancer cell growth and proliferation . For instance, certain derivatives of Thiazolyl-thiosemicarbazide have shown high cytotoxic activity against U87 and HeLa cancer cell lines . This cytotoxic activity is likely due to the disruption of pH homeostasis within the cancer cells, leading to cell death .
Action Environment
The action of Thiazolyl-thiosemicarbazide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of carbonic anhydrase IX and, consequently, the effectiveness of Thiazolyl-thiosemicarbazide . .
Biochemical Analysis
Biochemical Properties
Thiazolyl-thiosemicarbazide, like other thiazole derivatives, interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is often characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies Hückel’s rule . This allows Thiazolyl-thiosemicarbazide to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazolyl-thiosemicarbazide has been found to have significant effects on various types of cells and cellular processes. For instance, some thiosemicarbazone derivatives have been found to significantly inhibit the growth of tumor cells . Thiazolyl-thiosemicarbazide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Thiazolyl-thiosemicarbazide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, thiosemicarbazones have been shown to have development potential as new anticancer agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazolyl-thiosemicarbazide may change over time. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thiazolyl-thiosemicarbazide can vary with different dosages in animal models . For instance, some thiosemicarbazone derivatives have been found to have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Thiazolyl-thiosemicarbazide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazolyl-thiosemicarbazide is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolyl-thiosemicarbazide typically involves the reaction of thiosemicarbazide with thiazole derivatives. One common method is the condensation reaction between thiosemicarbazide and a thiazole aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of thiazolyl-thiosemicarbazide may involve similar synthetic routes but on a larger scale. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: [(1,3-Thiazol-2-yl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.
Reduction: Reduction reactions can convert thiazolyl-thiosemicarbazide into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various thiazole and thiazolidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
[(1,3-Thiazol-2-yl)amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: this compound derivatives have shown promise as anticancer agents, with studies indicating their ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Comparison with Similar Compounds
Thiosemicarbazide: Known for its antimicrobial and anticancer properties.
Thiazole: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Thiazolidine: Used in the synthesis of various pharmaceuticals and exhibits biological activities similar to thiazole derivatives
Uniqueness: [(1,3-Thiazol-2-yl)amino]thiourea stands out due to its combined structural features, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form diverse derivatives further adds to its uniqueness.
Properties
IUPAC Name |
(1,3-thiazol-2-ylamino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S2/c5-3(9)7-8-4-6-1-2-10-4/h1-2H,(H,6,8)(H3,5,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDNCTZAYWZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.